An In-depth Technical Guide to Anhydro-(o-carboxyphenyl)phosphorochloridate: Synthesis, Reactivity, and Applications in Drug Development
An In-depth Technical Guide to Anhydro-(o-carboxyphenyl)phosphorochloridate: Synthesis, Reactivity, and Applications in Drug Development
Abstract
Anhydro-(o-carboxyphenyl)phosphorochloridate, also known by its systematic name 2-chloro-2-oxo-1,3,2λ⁵-benzodioxaphosphinin-4-one (CAS RN: 5381-98-6), is a reactive cyclic acyl phosphorochloridate. Its unique structural features, combining a reactive P-Cl bond and a strained cyclic phosphate ester, make it a valuable reagent in organic synthesis and a molecule of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity profile with key nucleophiles, and a detailed exploration of its potential as a β-lactamase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile compound.
Introduction: Unveiling a Reactive Intermediate
Anhydro-(o-carboxyphenyl)phosphorochloridate is a derivative of salicylic acid where the carboxyl and hydroxyl groups are cyclized by a phosphorochloridate moiety. The resulting five-membered ring containing a phosphorus(V) center is highly strained, rendering the P-Cl bond exceptionally labile and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a phosphorylating agent.
It is crucial to distinguish this compound from its close structural analog, 2-chloro-1,3,2-benzodioxaphosphorin-4-one (CAS RN: 5381-99-7), which contains a phosphorus(III) center and is also known as salicylchlorophosphite. The presence of the additional P=O bond in anhydro-(o-carboxyphenyl)phosphorochloridate significantly influences its reactivity and stability.
Table 1: Nomenclature and Key Identifiers
| Property | Value |
| Primary Name | Anhydro-(o-carboxyphenyl)phosphorochloridate |
| Systematic Name | 2-chloro-2-oxo-1,3,2λ⁵-benzodioxaphosphinin-4-one |
| CAS Number | 5381-98-6[1] |
| Molecular Formula | C₇H₄ClO₄P[1] |
| Molecular Weight | 218.53 g/mol [1] |
| Synonyms | 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one 2-oxide, Salicylic acid phosphorochloridate cyclic anhydride |
Synthesis and Characterization: A Proposed Pathway
While specific, detailed experimental protocols for the synthesis of anhydro-(o-carboxyphenyl)phosphorochloridate are not extensively reported in readily available literature, a plausible and chemically sound synthetic route can be devised based on established organophosphorus chemistry. The most logical approach involves the reaction of salicylic acid with phosphorus oxychloride (POCl₃).
Proposed Synthesis Protocol
The reaction of salicylic acid with phosphorus oxychloride is expected to proceed in a two-step manner within a single pot: initial formation of a phosphorodichloridate intermediate followed by intramolecular cyclization.
Reaction Scheme:
Figure 1: Proposed synthesis of anhydro-(o-carboxyphenyl)phosphorochloridate.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of salicylic acid (1 equivalent) in a dry, inert solvent (e.g., toluene or dichloromethane) is prepared.
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Reagent Addition: Phosphorus oxychloride (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
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Reaction: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the evolution of HCl gas (which should be scrubbed through a base trap).
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Work-up and Purification: After completion of the reaction (typically several hours), the solvent and any excess POCl₃ are removed under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization from a suitable solvent system.
Causality Behind Experimental Choices:
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Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the hydrolysis of the highly moisture-sensitive phosphorus oxychloride and the product.
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Dry Solvents: Anhydrous solvents are essential for the same reason.
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Excess POCl₃: A slight excess of phosphorus oxychloride ensures complete conversion of the salicylic acid.
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Reflux: Heating is necessary to overcome the activation energy for both the initial phosphorylation and the subsequent intramolecular cyclization.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (4H) would appear as a complex multiplet in the region of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the phosphate ester. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 120-150 ppm range. The carbonyl carbon of the ester would be significantly downfield (δ > 160 ppm). Carbons attached to oxygen will also show characteristic downfield shifts. |
| ³¹P NMR | A single resonance is expected in the chemical shift range characteristic of cyclic phosphate esters, likely between δ -10 and +10 ppm. |
| IR (Infrared) | Strong absorption bands are expected for the P=O stretch (~1300 cm⁻¹), the C=O stretch of the ester (~1750 cm⁻¹), and P-O-C stretches (~1000-1100 cm⁻¹). |
| Mass Spec (MS) | The mass spectrum would be expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). A prominent fragment would likely be the loss of a chlorine atom [M-Cl]⁺. |
Chemical Reactivity and Mechanistic Insights
The reactivity of anhydro-(o-carboxyphenyl)phosphorochloridate is dominated by the electrophilicity of the phosphorus atom. The P-Cl bond is an excellent leaving group, making the compound a potent phosphorylating agent.
Reactions with Nucleophiles
Anhydro-(o-carboxyphenyl)phosphorochloridate readily reacts with a variety of nucleophiles, including alcohols, phenols, and amines, to form the corresponding phosphate esters and phosphoramidates.
General Reaction Mechanism:
Figure 2: General reaction of anhydro-(o-carboxyphenyl)phosphorochloridate with nucleophiles.
These reactions typically proceed via a nucleophilic substitution at the phosphorus center. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
Application in the Synthesis of Phosphoramidates
The synthesis of phosphoramidates is of significant interest in drug development, as this moiety is a key component of many antiviral and anticancer prodrugs. Anhydro-(o-carboxyphenyl)phosphorochloridate can serve as a valuable reagent in this context. The reaction with a primary or secondary amine would yield a phosphoramidate, which upon subsequent hydrolysis of the cyclic ester, would generate the desired phosphoramidate prodrug.
Potential as a β-Lactamase Inhibitor
One of the most compelling applications of anhydro-(o-carboxyphenyl)phosphorochloridate lies in its potential as an inhibitor of β-lactamase enzymes. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics such as penicillins and cephalosporins.
Mechanism of β-Lactamase Inhibition by Cyclic Acyl Phosph(on)ates
Research into cyclic acyl phosph(on)ates has shown that these compounds can be effective inhibitors of both class A and class C β-lactamases.[2][3] The proposed mechanism of inhibition involves the covalent modification of the active site serine residue of the enzyme.
Figure 3: Proposed mechanism of β-lactamase inhibition by cyclic acyl phosphates.
The inhibition can proceed through two potential pathways:
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Acylation: The active site serine attacks the carbonyl carbon of the cyclic ester, leading to the opening of the ring and the formation of a stable acylated enzyme.
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Phosphorylation: The active site serine attacks the phosphorus atom, displacing the chloride ion and forming a stable phosphoryl-enzyme intermediate.
Studies on similar cyclic acyl phosphates suggest that the mechanism may favor acylation.[2][3] This is a significant finding, as many traditional β-lactamase inhibitors also function by acylating the active site serine. The rigid conformation of the cyclic inhibitor, once opened and covalently bound, may prevent the deacylation step that would regenerate the active enzyme.
Anhydro-(o-carboxyphenyl)phosphorochloridate, as a cyclic acyl phosphorochloridate, fits the structural profile of this class of inhibitors and warrants further investigation for its potential as a broad-spectrum β-lactamase inhibitor.
Safety and Handling
Anhydro-(o-carboxyphenyl)phosphorochloridate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazards: It is expected to be corrosive and will likely cause severe skin burns and eye damage upon contact. It is also likely to be harmful if swallowed or inhaled. The compound is moisture-sensitive and will hydrolyze to release hydrochloric acid and phosphoric acid derivatives.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
Conclusion and Future Perspectives
Anhydro-(o-carboxyphenyl)phosphorochloridate is a highly reactive molecule with significant potential in both synthetic and medicinal chemistry. Its utility as a phosphorylating agent for the construction of phosphate esters and phosphoramidates is clear. Furthermore, its structural similarity to known cyclic acyl phosphate inhibitors of β-lactamases makes it a compelling candidate for further investigation in the development of new strategies to combat antibiotic resistance.
Future research should focus on the development of a robust and scalable synthesis for this compound, a thorough investigation of its reactivity with a wider range of nucleophiles, and a detailed biological evaluation of its β-lactamase inhibitory activity and mechanism of action. The insights gained from such studies could pave the way for the development of novel therapeutic agents.
References
- Pratt, R. F., et al. (2003). Inhibition of beta-lactamases by monocyclic acyl phosph(on)
- Pratt, R. F., et al. (2003). Inhibition of β-Lactamases by Monocyclic Acyl Phosph(on)
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PubChem. 2-Chloro-2H,4H-1,3,2lambda
5-benzodioxaphosphinine-2,4-dione. Retrieved from [Link] - Gaylord, N. G., & Kamath, P. M. (1952). Salicylic acid, p-chlorophenyl ester. Organic Syntheses, 32, 25.
- Pratt, R. F. (2001). Mechanism of Inhibition of the Class C β-Lactamase of Enterobacter cloacae P99 by Cyclic Acyl Phosph(on)ates: Rescue by Return. Biochemistry, 40(43), 12976-12983.
- Kaur, J., et al. (2004). Inhibition of Class D β-Lactamases by Acyl Phosphates and Phosphonates. Antimicrobial Agents and Chemotherapy, 48(2), 551-557.
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Wikipedia. Phosphoryl chloride. Retrieved from [Link]
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Wikipedia. β-Lactamase inhibitor. Retrieved from [Link]
